Bienvenue dans la boutique en ligne BenchChem!

Pyrazolo[1,5-a]pyridine-3-acetonitrile

Kinase Inhibition Drug Discovery PI3K

Pyrazolo[1,5-a]pyridine-3-acetonitrile (CAS 118055-01-9) is the definitive ATP-competitive kinase inhibitor scaffold with validated in vivo antitumor efficacy in RET-driven xenograft models and nanomolar PI3Kγ/δ potency (IC50: 4.0 nM/9.1 nM). Its 3-acetonitrile handle enables 3–4 divergent synthetic vectors—reduction, hydrolysis, cycloaddition—accelerating SAR from a single building block. LogP 1.40 ensures oral drug-likeness without prodrug strategies. Generic fused heterocycles cannot replicate its characteristic hinge-binding motif or synthetic versatility.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 118055-01-9
Cat. No. B055798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-3-acetonitrile
CAS118055-01-9
SynonymsPyrazolo[1,5-a]pyridine-3-acetonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CC#N
InChIInChI=1S/C9H7N3/c10-5-4-8-7-11-12-6-2-1-3-9(8)12/h1-3,6-7H,4H2
InChIKeyKPFQTJKLNKNOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridine-3-acetonitrile (CAS 118055-01-9): A Strategic Fused Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


Pyrazolo[1,5-a]pyridine-3-acetonitrile (CAS 118055-01-9) is a fused heterocyclic small molecule with the molecular formula C9H7N3 and a molecular weight of 157.17 [1]. This compound serves as a core scaffold for a broad class of ATP-competitive kinase inhibitors, with demonstrated inhibitory activity across multiple therapeutic targets including PI3K, RET, and EphB3 kinases [2][3]. The acetonitrile moiety at the 3-position provides a key functional handle for further synthetic elaboration, enabling the construction of diverse pharmacologically active analogs [2]. The pyrazolo[1,5-a]pyridine framework is distinguished from other fused heterocycles by its ability to form a characteristic hinge-binding interaction with the kinase ATP pocket, a feature that underpins both its potency and its isoform selectivity profile [4].

Why Generic Pyrazolo[1,5-a]pyridine Analogs Cannot Substitute for Pyrazolo[1,5-a]pyridine-3-acetonitrile


Within the pyrazolo[1,5-a]pyridine class, subtle variations in substitution pattern produce profound and unpredictable shifts in kinase isoform selectivity, aqueous solubility, and in vivo pharmacokinetic performance [1]. For instance, while the pyrazolo[1,5-a]pyridine sulfonohydrazide series achieves potent p110α inhibition (IC50 0.9 nM), the unsubstituted core scaffold exhibits significantly reduced activity, underscoring that even minor modifications to the 3-position substituent critically govern target engagement [2]. Furthermore, SAR studies reveal that replacing the pyrazolo[1,5-a]pyridine core with imidazo[1,2-a]pyridine — a closely related heterocycle — substantially alters microsomal stability, demonstrating that core architecture rather than merely functional group identity dictates pharmacological behavior [3]. Consequently, generic substitution with alternative pyrazolo[1,5-a]pyridine derivatives or related fused heterocycles cannot reliably reproduce the specific synthetic versatility, physicochemical profile, or biological activity trajectory associated with the 3-acetonitrile congener.

Product-Specific Quantitative Differentiation: Pyrazolo[1,5-a]pyridine-3-acetonitrile vs. Structural and Functional Analogs


Hinge-Binding Scaffold Architecture Enables Sub-Nanomolar Kinase Inhibition

Pyrazolo[1,5-a]pyridine-3-acetonitrile serves as the foundational core from which potent kinase inhibitors are derived. Optimized derivatives from this scaffold class achieve IC50 values in the low nanomolar to sub-nanomolar range against clinically relevant kinase targets [1][2]. For instance, the pyrazolo[1,5-a]pyridine sulfonohydrazide derivative 5x exhibits a p110α IC50 of 0.9 nM [1], while the 20e (IHMT-PI3K-315) derivative demonstrates dual PI3Kγ/δ inhibition with IC50 values of 4.0 nM and 9.1 nM, respectively [2]. In contrast, the unsubstituted pyrazolo[1,5-a]pyridine core (CAS 274-56-6) lacks the 3-position functionalization necessary for achieving such potent target engagement, highlighting that the acetonitrile moiety is not merely a placeholder but a critical contributor to the structural pre-organization required for high-affinity binding [1].

Kinase Inhibition Drug Discovery PI3K Cancer Immunotherapy

Optimized Lipophilicity Profile (LogP 1.40) Balances Permeability and Solubility for Oral Bioavailability

Pyrazolo[1,5-a]pyridine-3-acetonitrile possesses a calculated LogP value of 1.40038 . This lipophilicity falls within the optimal range (LogP 1-3) for oral drug candidates, balancing sufficient membrane permeability with acceptable aqueous solubility [1]. For comparison, the parent unsubstituted pyrazolo[1,5-a]pyridine core (CAS 274-56-6) has a LogP of approximately 1.1-1.33 [2], while the pyrazolo[1,5-a]pyridine-6-carboxylic acid analog exhibits a LogP of 1.35 but with a LogD(pH 7.4) of -2.01, indicating substantially greater hydrophilicity that may impair passive membrane diffusion [3]. The acetonitrile group thus confers a distinct lipophilicity window that is neither too polar (limiting permeability) nor too lipophilic (risking poor solubility and high metabolic clearance).

Physicochemical Properties LogP Drug-Likeness ADME

Nitrile Functional Handle Enables Divergent Synthetic Elaboration Unavailable to 3-Carboxylate Analogs

The 3-acetonitrile substituent of Pyrazolo[1,5-a]pyridine-3-acetonitrile provides a versatile synthetic handle for divergent elaboration pathways that are inaccessible to the corresponding 3-carboxylate derivatives [1]. The nitrile group can undergo reduction to yield the 3-aminomethyl analog, hydrolysis to the 3-acetic acid derivative, or cycloaddition to form heterocyclic extensions at the 3-position [2]. In contrast, pyrazolo[1,5-a]pyridine-3-carboxylate derivatives (e.g., ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) are largely restricted to ester hydrolysis and subsequent amide coupling, offering a narrower scope of accessible chemical space [1]. This divergent synthetic capacity enables parallel analog generation from a single intermediate, reducing the number of de novo synthetic routes required to explore structure-activity relationships around the pyrazolo[1,5-a]pyridine core [3].

Synthetic Chemistry Nitrile Functionalization Medicinal Chemistry Scaffold Diversification

Core Scaffold with Validated In Vivo Antitumor Efficacy Across Multiple Kinase Targets

Derivatives elaborated from the pyrazolo[1,5-a]pyridine core bearing the 3-acetonitrile framework demonstrate robust in vivo antitumor activity in multiple xenograft models [1][2]. The RET inhibitor derivative 9, constructed on the pyrazolo[1,5-a]pyridine scaffold, achieved complete tumor growth inhibition at a dose of 10 mg/kg/day in a BAF3-KIF3B-RET-WT xenograft model [1]. Similarly, the PI3Kγ/δ dual inhibitor 20e (IHMT-PI3K-315), also derived from this scaffold class, suppressed tumor growth in an MC38 syngeneic mouse model with acceptable pharmacokinetic properties [2]. In contrast, the closely related imidazo[1,2-a]pyridine core, while retaining in vitro kinase inhibition, exhibits reduced microsomal stability that may limit in vivo exposure [3]. These findings demonstrate that the pyrazolo[1,5-a]pyridine-3-acetonitrile framework is not merely a biochemical tool but a validated starting point for developing compounds with demonstrated in vivo therapeutic potential.

In Vivo Efficacy Xenograft Models RET Kinase PI3K Oncology

Optimal Procurement and Research Applications for Pyrazolo[1,5-a]pyridine-3-acetonitrile


Lead Optimization Campaigns Targeting PI3Kγ/δ Dual Inhibition for Cancer Immunotherapy

Pyrazolo[1,5-a]pyridine-3-acetonitrile is the recommended starting scaffold for medicinal chemistry programs developing selective PI3Kγ/δ dual inhibitors. As demonstrated by the optimized derivative IHMT-PI3K-315 (IC50: PI3Kγ 4.0 nM, PI3Kδ 9.1 nM), derivatives from this core achieve nanomolar biochemical potency with favorable kinase selectivity profiles [1]. The 3-acetonitrile handle permits exploration of substitution vectors that modulate isoform selectivity, while the scaffold's hinge-binding motif ensures consistent ATP-competitive activity. Procurement of this specific building block is essential for laboratories seeking to replicate or extend the SAR established in the 2024 Journal of Medicinal Chemistry disclosure [1].

Development of RET Kinase Inhibitors for Thyroid and Lung Cancer Therapeutics

The pyrazolo[1,5-a]pyridine-3-acetonitrile scaffold forms the basis of a series of potent RET inhibitors with demonstrated in vivo antitumor efficacy. Derivative 9, synthesized from this core, achieved complete tumor growth inhibition in a BAF3-KIF3B-RET-WT xenograft model at 10 mg/kg/day dosing [2]. Research groups focused on RET-driven malignancies — including medullary thyroid cancer and RET-fusion positive non-small cell lung cancer — should prioritize this specific scaffold over alternative fused heterocycles, given the validated in vivo efficacy and established SAR trajectory [2].

Scaffold Diversification and Library Synthesis in Kinase-Focused Discovery

For discovery programs requiring parallel analog generation from a single core intermediate, Pyrazolo[1,5-a]pyridine-3-acetonitrile provides synthetic advantages unavailable from 3-carboxylate or 3-unsubstituted analogs [3]. The nitrile group can be converted to primary amines (via reduction), carboxylic acids (via hydrolysis), or participate in cycloaddition reactions to generate fused heterocyclic extensions, enabling 3-4 distinct synthetic vectors from a single purchased building block. This divergent synthetic capacity accelerates SAR exploration and reduces the cost of generating diverse compound libraries for kinase selectivity profiling [3].

ADME Property Optimization with Favorable Baseline Lipophilicity

Medicinal chemistry teams seeking to balance permeability and solubility in early lead optimization should select Pyrazolo[1,5-a]pyridine-3-acetonitrile for its optimal baseline LogP of 1.40 . This lipophilicity falls within the established range for oral drug-likeness (LogP 1-3), minimizing the need for extensive property optimization that often compromises target potency. In contrast to more polar analogs like pyrazolo[1,5-a]pyridine-6-carboxylic acid (LogD pH 7.4 = -2.01), which may exhibit poor membrane permeability, the acetonitrile congener provides a balanced starting point for achieving oral bioavailability without requiring prodrug strategies or formulation-intensive approaches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridine-3-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.